11-cis-Retinol
Overview
Description
11-cis-Retinol, also known as 11-cis-Vitamin A aldehyde, is a natural chromophore and the oxidized form of 11-cis retinol . It is a vital metabolite derived from vitamin A . It plays a prominent role during development, which helps in embryological advancement and cellular differentiation .
Synthesis Analysis
11-cis-Retinol is formed from vitamin A, via a trans-retinyl ester intermediate, by the enzyme RPE65 in the retinal pigment epithelium and then converted to 11-cis retinal as part of the visual cycle . The molecule cis-retinal can absorb light at a specific wavelength. When visible light hits the cis-retinal, the cis-retinal undergoes an isomerization, or change in molecular arrangement, to all-trans-retinal .
Molecular Structure Analysis
The molecular formula of 11-cis-Retinol is C20H30O . It has a molecular weight of 286.459 .
Chemical Reactions Analysis
Blue light exposure provokes photochemical reactions in most eye tissues, in particular the cornea, the lens, and the retina . Under moderate light exposure conditions, all-trans-retinal is continuously recycled to 11-cis-retinal by RPE cells and is not hazardous for cells .
Physical And Chemical Properties Analysis
Scientific Research Applications
1. Interaction with Cone Opsins and Photoreceptors
11-cis-Retinol has been studied for its role in the dark adaptation and recovery of photoresponsiveness in cone photoreceptors. It interacts differently with various types of cone opsins and rod opsins, showing that it acts as an inverse agonist for salamander cone opsins and as an agonist for salamander and human red rod opsins. This highlights its specific utility for cone photoreceptors over rod photoreceptors (Ala-Laurila et al., 2009).
2. Role in Retinoid Metabolism
11-cis-Retinol is involved in the transformation of retinol to retinal, a key process in vision. Enzymes such as RDH11-14 display dual-substrate specificity, metabolizing all-trans- and cis-retinols, and are involved in the production of 11-cis-retinal and all-trans-retinal in photoreceptor cells (Haeseleer et al., 2002).
3. Energy Source in Endergonic Transformations
The transformation of vitamin A to 11-cis-retinol in the retinal pigment epithelium (RPE) is an endergonic process. Membranes from the RPE can catalyze this transformation without added energy sources, suggesting the membrane itself may drive the isomerization reaction (Deigner et al., 1989).
4. Utilization in Photoreceptor Regeneration
Studies on the bullfrog retina indicate that 11-cis-Retinol can induce significant increases in rhodopsin content and photic sensitivity in previously bleached receptors, playing a role in the regeneration of rhodopsin (Perlman et al., 1982).
5. Influence on Rod Outer Segments
Research on frog rod outer segments has shown that 11-cis-Retinol, in certain conditions, can be utilized for rhodopsin regeneration, indicating its barrier-crossing properties and significance in the visual cycle (Bridges, 1977).
6. Genetic Implications and Disease
Mutations in the gene encoding 11-cis retinol dehydrogenase have been linked to delayed dark adaptation and fundus albipunctatus, demonstrating the genetic and disease-related importance of 11-cis-Retinol in human vision (Yamamoto et al., 1999).
7. Involvement in Isomerization Processes
11-cis-Retinol is involved in the reverse isomerization process to all-trans-retinol, and its conversion is influenced by the presence of binding proteins like CRALBP, indicating its role in retinoid processes in the eye (McBee et al., 2001).
8. Structural and Functional Insights
Research on retinol dehydrogenases, which convert retinol into active derivatives including 11-cis-retinal, provides insights into the structural and functional aspects of these enzymes, underlining the importance of 11-cis-Retinol in various physiological processes (Lidén & Eriksson, 2006).
9. Therapeutic Potential in Eye Diseases
Synthetic approaches have been explored to deliver 11-cis-Retinol as a therapeutic for eye diseases like macular degeneration and Leber's Congenital Amaurosis (LCA), highlighting its potential in treating retinal degenerative diseases (Lin, 2016).
10. Involvement in the Visual Cycle
Studies have shown the role of 11-cis-Retinol in the visual cycle, particularly in the transformation of all-trans-retinol into 11-cis-retinal, a critical process for vision maintenance and regeneration of visual pigments (Perusek & Maeda, 2013).
Future Directions
Targeting the retinoic acid pathway by focusing on the dual role of aldehyde dehydrogenase (ALDH) family enzymes makes the tumor cells sensitive to the treatment and improves the progression-free survival of the patients . This review also highlights the current clinical trials of ATRA in combination with other chemotherapeutic drugs and explains the future directional insights related to ATRA usage .
properties
IUPAC Name |
(2E,4Z,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraen-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,21H,7,10,14-15H2,1-5H3/b9-6-,12-11+,16-8+,17-13+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIPGXGPPPQFEQ-IOUUIBBYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCO)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C\C(=C\CO)\C)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401317284 | |
Record name | 11-cis-Retinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401317284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 11-cis-Retinol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006216 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
11-cis-Retinol | |
CAS RN |
22737-96-8 | |
Record name | 11-cis-Retinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22737-96-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 11-cis-Retinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022737968 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 11-cis-Retinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401317284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 11-cis-Retinol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006216 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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